Tri-tert-butylphosphonium tetrafluoroborate
Overview
Description
Tri-tert-butylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C12H28BF4P and a molecular weight of 290.13. It is a white powder that is widely available and used as a ligand precursor for palladium-catalyzed cross-coupling reactions. The compound is soluble in methylene chloride and chloroform, slightly soluble in THF, and insoluble in hexane, toluene, and water .
Synthesis Analysis
The synthesis of tri-tert-butylphosphonium tetrafluoroborate involves the addition of HBF4 to a solution of tri-tert-butylphosphine in methylene chloride. After the addition, the organic layer is separated, and the solvent is removed to yield analytically pure tri-tert-butylphosphonium tetrafluoroborate. The purity of the reagent can be analyzed by NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of related compounds, such as tetra-tert-butyldiphosphine, has been determined using electron diffraction and X-ray diffraction. These studies reveal that the P-P bond is relatively long and that there are large deformations within the tert-butyl groups due to steric hindrance . Although not directly related to tri-tert-butylphosphonium tetrafluoroborate, these findings provide insight into the structural preferences of sterically crowded phosphorus compounds.
Chemical Reactions Analysis
Tri-tert-butylphosphonium salts, including those similar to tri-tert-butylphosphonium tetrafluoroborate, have been shown to participate in various chemical reactions. For instance, tri-tert-butylphosphin reacts with element(IVb)-tetrachlorides to form tri-tert-butylchlorophosphonium salts . Additionally, tri-tert-butylphosphatetrahedrane can act as a synthon for isomeric tri-tert-butylphosphacyclobutadiene, which can undergo dimerization and cycloaddition reactions .
Physical and Chemical Properties Analysis
Tri-tert-butylphosphonium tetrafluoroborate decomposes at a melting point of 261°C. It is stable as a solid and in solution, requiring no special handling. However, protection from oxygen is necessary in the presence of base to prevent the formation of the highly air-sensitive tri-tert-butylphosphine . The compound's 1H NMR and 31P{1H} NMR spectra have been reported, providing additional information on its chemical environment .
Scientific Research Applications
Electrochemical Properties
Tri-tert-butylphosphonium tetrafluoroborate has been utilized as a binder in new carbon paste electrodes for studying the redox properties of insoluble coordination polymers involving manganese and iron metallocenters. These electrodes display high conductivity and a very wide electrochemical window, making them useful in electrochemical research (Shekurov et al., 2016).
Catalytic Applications
This compound is also notable for its role as a ligand precursor in palladium-catalyzed cross-coupling reactions. It contributes to the stabilization of organorhodium intermediates in rhodium-catalyzed tandem cyclization, promoting the formation of 1H-indenes and 1-alkylideneindans from arylboronate esters in aqueous media (Lautens & Marquardt, 2004). Additionally, it aids in the efficient cross-coupling of aromatic aldehydes and potassium aryltrifluoroborates, facilitating access to congested benzophenones (Chuzel et al., 2008).
Synthesis and Stability
The compound's synthesis involves the addition of HBF4 to a solution of tri-tert-butylphosphine. It is indefinitely stable as a solid and in solution, requiring no special handling, which is beneficial for various research applications (Shaughnessy et al., 2015).
Supercapacitors and Ionic Liquids
Research into the use of tri-tert-butylphosphonium tetrafluoroborate in supercapacitors has been conducted, focusing on its role in phosphonium ionic liquids as an electrolyte. Its properties like high conductivity and energy data make it an attractive choice for supercapacitor electrolytes (Khrizanforov et al., 2019).
Nanoparticle Stabilization
This compound has also been utilized in the stabilization of palladium nanoparticles, which exhibit high activity as catalysts for Suzuki cross-coupling reactions. This application is significant in the field of nanotechnology and catalysis (Ermolaev et al., 2013).
Future Directions
Tri-tert-butylphosphonium tetrafluoroborate is used in the synthesis of a novel organic dye with fluorenone as conjugation bridge which is used in dye sensitized solar cells . It is also used in the copper (ii)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions to synthesize diverse indole-3-carboxylic esters .
properties
IUPAC Name |
tritert-butylphosphanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJUCJAUJCXFTN-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BF4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370410 | |
Record name | Tri-tert-butylphosphonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-tert-butylphosphonium tetrafluoroborate | |
CAS RN |
131274-22-1 | |
Record name | Tri-tert-butylphosphonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-tert-butylphosphine tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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